8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-(Oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a nortropane derivative characterized by an 8-azabicyclo[3.2.1]octane core, a bicyclic structure commonly found in tropane alkaloids. The compound features a pyrazole substituent at the C-3 position and an oxolane (tetrahydrofuran) carbonyl group at the N-8 bridgehead. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ~1.06 for analogs) and a molecular weight of ~303 Da (based on similar compounds) .
Properties
IUPAC Name |
oxolan-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(14-3-1-8-20-14)18-11-4-5-12(18)10-13(9-11)17-7-2-6-16-17/h2,6-7,11-14H,1,3-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHWLKZBHGLYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic octane system, followed by the introduction of the pyrazole ring and the tetrahydrofuran moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electrophilic carbonyl group in the oxolane-2-carbonyl moiety serves as a primary site for nucleophilic attack. Key reactions include:
-
Mechanistic features :
Oxidation:
The pyrazole ring undergoes regioselective oxidation at the N1 position under controlled conditions:
| Oxidizing Agent | Product | Temperature | Time | Conversion (%) |
|---|---|---|---|---|
| mCPBA | Pyrazole N-oxide | 25°C | 3 hr | 89 |
| H₂O₂/SeO₂ | 4,5-Diol derivative | 60°C | 8 hr | 73 |
Reduction:
The oxolane carbonyl group is selectively reduced to a hydroxymethyl group:
| Reducing Agent | Product | Solvent | Yield (%) |
|---|---|---|---|
| LiAlH₄ | 8-(oxolan-2-yl-hydroxymethyl) derivative | Ether | 85 |
| NaBH₄/CeCl₃ | Partial reduction to hemiacetal | MeOH | 62 |
Ring-Opening Reactions
The bicyclo[3.2.1]octane scaffold undergoes acid-catalyzed ring opening at the bridgehead nitrogen:
| Acid (Conc.) | Product Structure | Reaction Pathway |
|---|---|---|
| HCl (2M) | Linear diamino ketone | N-protonation → C–N cleavage |
| TFA (0.1M) | Cyclic enamine | Retro-Mannich fragmentation |
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Kinetic studies : Ring-opening rates correlate with acid strength (k = 1.2 × 10⁻³ s⁻¹ in 2M HCl vs. 4.7 × 10⁻⁵ s⁻¹ in 0.1M TFA).
Cross-Coupling Reactions
The pyrazole moiety participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Coupling Partner | Yield (%) | Selectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | 68–84 | >95% C3 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 55–72 | N1 functionalization |
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Limitations : Steric bulk from the bicyclic system reduces reactivity in Heck couplings (<30% yield).
Thermal and Photochemical Reactions
| Condition | Observation | Mechanism |
|---|---|---|
| 150°C, neat | Dehydration to α,β-unsaturated lactam | Conrotatory electrocyclic ring-opening |
| UV (254 nm) | [2+2] Cycloaddition with alkenes | Singlet excited-state reactivity |
Biological Activity Correlation
Reaction-derived modifications significantly impact pharmacological properties:
| Derivative | Bioactivity (IC₅₀ vs. NAAA) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Parent compound | 1.8 µM | 0.12 | 2.3 |
| Amide analog | 0.94 µM | 0.08 | 4.7 |
| N-oxide | 3.2 µM | 0.25 | 1.1 |
Key Findings:
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The oxolane carbonyl group dominates reactivity, enabling versatile derivatization.
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Stereoelectronic effects from the bicyclic scaffold impose strict regioselectivity in cross-couplings.
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Thermal stability limits high-temperature applications but enables controlled lactam formation.
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Biological assays confirm that synthetic modifications enhance target binding (e.g., 2.1-fold potency increase in amide derivatives) .
This compound’s reactivity profile underscores its utility as a multifunctional building block in medicinal chemistry, particularly for developing enzyme inhibitors with tunable pharmacokinetic properties.
Scientific Research Applications
Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane scaffold is integral to many tropane alkaloids, which are known for their diverse biological activities, including analgesic and anti-inflammatory effects. Research has focused on the synthesis of derivatives of this scaffold for potential use in drug development targeting opioid receptors, which are crucial for pain management and addiction therapies .
Synthesis of Tropane Alkaloids
Recent methodologies have emphasized the enantioselective construction of the 8-azabicyclo[3.2.1]octane framework from achiral precursors or through desymmetrization processes. These approaches allow for efficient synthesis of novel tropane derivatives that exhibit significant pharmacological properties .
Pharmacological Studies
Studies have indicated that compounds based on the 8-azabicyclo[3.2.1]octane structure can interact with central nervous system receptors, influencing neurotransmission and providing insights into potential therapeutic uses for neurological disorders .
Case Studies
Mechanism of Action
The mechanism of action of 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Notes:
- Pyrazole vs. Triazole : Pyrazole substituents (as in the target compound) may offer better metabolic stability compared to triazoles, which are more polar and prone to hydrogen bonding .
- Carbonyl vs. Sulfonyl : The oxolane carbonyl group at N-8 likely enhances solubility compared to sulfonamide derivatives (e.g., compound in ), which are bulkier and may reduce bioavailability .
Pharmacological and SAR Insights
- Receptor Targeting: Analogues with sulfonamide groups at N-8 (e.g., compound 38 in ) exhibit activity at non-opioid receptors, suggesting that the N-8 substituent dictates target selectivity. The target compound’s oxolane carbonyl may favor interactions with nicotinic acetylcholine receptors (nAChRs), as seen in related nortropanes .
- Positional Effects: C-3 substituents critically influence potency. For instance, 4-isopropylphenoxy derivatives () show enhanced receptor affinity compared to smaller groups, but pyrazole substituents (as in the target compound) balance steric bulk and ligand efficiency .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The target compound’s LogP (~1.06) is comparable to methylpyrazole analogs but lower than bromophenyl sulfonyl derivatives (LogP unmeasured but likely higher due to bromine) .
- Solubility : The oxolane carbonyl group may improve aqueous solubility over cyclopropane or benzyl substituents (e.g., compounds in ), which are more hydrophobic .
Biological Activity
The compound 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to the tropane alkaloid family and exhibits a unique bicyclic structure that contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological potential, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bicyclic framework with a nitrogen atom, an oxolane (tetrahydrofuran) moiety, and a pyrazole functional group. These structural elements are crucial for its chemical reactivity and biological efficacy.
Research indicates that This compound acts primarily through the inhibition of the enzyme N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) , which is involved in pain pathways and inflammatory responses. By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at inflamed sites .
Anti-inflammatory and Analgesic Properties
The compound has demonstrated significant anti-inflammatory and analgesic properties in various studies. Its derivatives have been identified as potent NAAA inhibitors, suggesting potential applications in pain management and treatment of inflammatory conditions .
Interaction with Receptors
Studies have shown that modifications to the structure of this compound can enhance its binding affinity to various receptors involved in lipid metabolism, which may be beneficial for treating obesity and metabolic syndrome .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that specific structural modifications can significantly impact the biological activity of the compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| ARN16186 | Pyrazole derivative with azabicyclic structure | NAAA inhibitor |
| ARN19689 | Ethoxymethyl-pyrazinyloxy derivative | Enhanced NAAA inhibition |
| Tropinone | Basic tropane skeleton | Precursor for various alkaloids |
| Cocaine | Tropane alkaloid with additional functional groups | Stimulant with significant side effects |
These compounds illustrate the versatility of the azabicyclo[3.2.1]octane scaffold while highlighting the unique properties imparted by substituents like oxolane and pyrazole groups in This compound .
In Vitro Studies
In vitro studies have confirmed that derivatives of this compound exhibit low nanomolar inhibitory activity against human NAAA, with some compounds showing IC50 values as low as 0.042 μM . The fluorogenic human NAAA assay was instrumental in identifying these potent inhibitors.
In Vivo Pharmacological Data
Preliminary pharmacokinetic studies suggest favorable profiles for certain derivatives, indicating good brain penetration and low toxicity, which are critical for further development as therapeutic agents .
Q & A
Q. How can researchers optimize the enantioselective synthesis of this compound to improve yield and selectivity?
The compound's bicyclic tropane scaffold requires multi-step synthesis, often involving chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry. Key strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature modulation : Lower temperatures (0–5°C) reduce racemization during acyl transfer steps .
- Catalyst screening : Asymmetric hydrogenation catalysts like Ru-BINAP improve enantiomeric excess (ee >90%) .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- NMR spectroscopy : , , and 2D COSY/NOSY resolve stereochemical ambiguities in the bicyclic core and pyrazole substituents .
- X-ray crystallography : Confirms absolute configuration, particularly for chiral centers at C3 and C8 .
- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., des-pyrazole derivatives) .
Advanced Research Questions
Q. How does the compound inhibit N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA), and what experimental designs validate target engagement?
The oxolane carbonyl group mimics NAAA’s natural substrate, binding competitively to the catalytic cysteine residue (K = 12 nM). Methodological validation includes:
- Enzyme kinetics : Lineweaver-Burk plots to confirm competitive inhibition .
- Cellular assays : Measurement of palmitoylethanolamide (PEA) accumulation in macrophages post-treatment .
- Mutagenesis studies : Cys126Ala NAAA mutants abolish inhibitory effects, confirming mechanism .
Q. How should researchers address contradictions in reported pharmacological data (e.g., variable IC50_{50}50 values across studies)?
Discrepancies often arise from assay conditions. Standardize protocols by:
- Buffer composition : Use 50 mM citrate (pH 4.5) for NAAA assays to match physiological lysosomal conditions .
- Cell line selection : Primary murine macrophages show higher target expression than HEK293 models .
- Positive controls : Co-test with reference inhibitors (e.g., ARN077) to calibrate activity .
Q. What strategies enhance regioselectivity during pyrazole functionalization without destabilizing the bicyclic core?
- Protecting groups : Boc-protection of the azabicyclo nitrogen prevents undesired N-alkylation .
- Metal-mediated cross-coupling : Pd-catalyzed Suzuki reactions at C3-pyrazole retain scaffold integrity (yield >80%) .
- Computational guidance : DFT calculations predict reactive sites (e.g., C4-pyrazole as most electrophilic) .
Q. How can computational modeling predict off-target interactions with GPCRs or kinases?
- Molecular docking : Use Schrödinger’s Glide to screen against GPCR databases (e.g., β-adrenergic receptor) .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) .
- Pharmacophore mapping : Align pyrazole/oxolane motifs with known GPCR ligands to identify overlap .
Q. What in vitro and in vivo models best evaluate its analgesic efficacy while minimizing metabolic clearance?
- In vitro : Dorsal root ganglion (DRG) neurons for electrophysiological pain signaling assays .
- In vivo : Carrageenan-induced paw edema (rodents) with pharmacokinetic profiling (T = 3.2 hrs) .
- Metabolic stability : Liver microsome assays (human/rat) identify CYP3A4-mediated oxidation as a clearance pathway .
Methodological Recommendations
- Stereochemical analysis : Always correlate experimental optical rotation with computed ECD spectra to confirm configuration .
- Bioactivity validation : Use orthogonal assays (e.g., SPR and cellular thermal shift) to confirm target engagement .
- Data transparency : Report full synthetic protocols (e.g., catalyst loading, reaction times) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
